molecular formula C10H3Cl2F3N2O3 B12978431 6,8-Dichloro-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazoline-7-carboxylic acid

6,8-Dichloro-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazoline-7-carboxylic acid

Cat. No.: B12978431
M. Wt: 327.04 g/mol
InChI Key: NYJKBJZXTXACMO-UHFFFAOYSA-N
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Description

6,8-Dichloro-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazoline-7-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes dichloro and trifluoromethyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazoline-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-amino-3,5-dichlorobenzoic acid with trifluoroacetic anhydride under controlled conditions to introduce the trifluoromethyl group. This is followed by cyclization and oxidation steps to form the quinazoline ring and introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazoline-7-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazoline ring or reduce the carboxylic acid group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups.

Scientific Research Applications

6,8-Dichloro-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazoline-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dichloro-4-oxo-2-phenylquinazoline-3(4H)-acetic acid
  • 6,8-Dichloro-4-oxo-2-phenyl-4H-chromene-3-carbaldehyde

Uniqueness

Compared to similar compounds, 6,8-Dichloro-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazoline-7-carboxylic acid is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H3Cl2F3N2O3

Molecular Weight

327.04 g/mol

IUPAC Name

6,8-dichloro-4-oxo-2-(trifluoromethyl)-3H-quinazoline-7-carboxylic acid

InChI

InChI=1S/C10H3Cl2F3N2O3/c11-3-1-2-6(5(12)4(3)8(19)20)16-9(10(13,14)15)17-7(2)18/h1H,(H,19,20)(H,16,17,18)

InChI Key

NYJKBJZXTXACMO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Cl)C(=O)O)Cl)N=C(NC2=O)C(F)(F)F

Origin of Product

United States

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